Cinatrin A Cinatrin A
Brand Name: Vulcanchem
CAS No.: 136266-33-6
VCID: VC21196927
InChI: InChI=1S/C18H26O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h2,12-13,19,24H,1,3-11H2,(H,21,22)/t12?,13-,17-,18?/m0/s1
SMILES: C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O
Molecular Formula: C18H26O8
Molecular Weight: 370.4 g/mol

Cinatrin A

CAS No.: 136266-33-6

Cat. No.: VC21196927

Molecular Formula: C18H26O8

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Cinatrin A - 136266-33-6

Specification

CAS No. 136266-33-6
Molecular Formula C18H26O8
Molecular Weight 370.4 g/mol
IUPAC Name (3R,5R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid
Standard InChI InChI=1S/C18H26O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h2,12-13,19,24H,1,3-11H2,(H,21,22)/t12?,13-,17-,18?/m0/s1
Standard InChI Key ZFUPZDZSERSKNA-ZVRZEWSUSA-N
Isomeric SMILES C=CCCCCCCCCC1C[C@]2(C(=O)O1)C([C@H](C(=O)O2)O)(C(=O)O)O
SMILES C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O
Canonical SMILES C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O

Introduction

Chemical Identity and Structure

Cinatrin A is a natural product with distinct structural characteristics that contribute to its biological activity. The compound is classified as a spiro-γ-dilactone, representing a novel structural class among enzyme inhibitors.

Basic Chemical Information

Cinatrin A is identified by the following chemical parameters:

ParameterInformation
CAS Number136266-33-6
Molecular FormulaC18H26O8
Molecular Weight370.39 g/mol
IUPAC Name(3R,5R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid
Common Synonyms8-(Dec-9-en-1-yl)-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid
Physical AppearanceColorless Powder
Melting Point170-172 °C

Table 1: Chemical and Physical Properties of Cinatrin A

Structural Characteristics

Cinatrin A features a distinctive spiro-γ-dilactone core structure derived from 1,2,3,5-tetrahydroxypentadecane-1,2,3-tricarboxylic acid. The structural configuration includes:

  • A spiro carbon center connecting two ring systems

  • A γ-lactone moiety

  • Multiple hydroxyl groups contributing to its hydrogen-bonding capabilities

  • A long aliphatic side chain with a terminal alkene (dec-9-enyl)

  • A carboxylic acid functional group

The specific stereochemistry at key carbon centers contributes significantly to its biological activity, with the compound possessing (3R,5R) configuration as indicated in its IUPAC name. The absolute configuration was determined through comparative analysis of circular dichroism (CD) spectra with related compounds .

Biological Source and Isolation

Cinatrin A belongs to a family of compounds initially discovered through microbial screening programs aimed at identifying novel phospholipase A2 inhibitors.

Source Organism

Cinatrin A is produced by the filamentous fungus Circinotrichum falcatisporum strain RF-641 . This organism displays the following taxonomic characteristics:

  • Dark brown to black, hairy colonies when grown on appropriate media

  • Branched and anastomosing hyphae bearing setae and sporogenous cells

  • Distinctive morphological properties observed on plant substrates such as Ficus elastica (Indian-rubber-tree) leaves

Isolation and Purification Methods

The isolation of Cinatrin A involves several key steps following fermentation of the producing organism:

Process StepDescription
FermentationCultivation of C. falcatisporum RF-641 under controlled conditions
ExtractionProcessing of fermentation broth to obtain crude extract
Chromatographic SeparationPurification through various chromatographic techniques to isolate individual cinatrin compounds
Structural ConfirmationAnalysis via MS, NMR, and chemical transformations to confirm identity

Table 2: Isolation Process for Cinatrin A

The compound is generally produced alongside other related cinatrins (B, C1, C2, and C3) in the fermentation broth, necessitating careful separation techniques to obtain pure Cinatrin A .

Mechanism of Action

Cinatrin A's primary biological activity centers on its ability to inhibit phospholipase A2 (PLA2), an enzyme critical in inflammatory pathways.

Phospholipase A2 Inhibition

PLA2 represents a family of lipolytic enzymes that specifically hydrolyze the 2-acyl position of glycerophospholipids. This enzymatic activity plays a crucial role in the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins, leukotrienes, and thromboxanes . By inhibiting PLA2, Cinatrin A may potentially interfere with the inflammatory cascade.

Inhibitory Characteristics

Studies comparing Cinatrin A with other family members have demonstrated the following inhibitory characteristics:

CompoundTarget EnzymeInhibition TypePotency
Cinatrin ARat platelet PLA2Dose-dependentModerate
Cinatrin BRat platelet PLA2Dose-dependentModerate
Cinatrin C3Rat platelet PLA2NoncompetitiveHigh (IC50 70 μM)

Table 3: Comparative Inhibitory Properties of Cinatrin Compounds

Notably, the inhibition of rat platelet PLA2 by the related compound Cinatrin C3 is independent of Ca2+ concentration and substrate concentration, suggesting that inhibition likely results from direct interaction with the enzyme rather than interference with substrate binding .

Structure-Activity Relationships

The various members of the cinatrin family exhibit different levels of inhibitory activity against PLA2, suggesting important structure-activity relationships.

Comparative Analysis of Cinatrin Congeners

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesRelative Activity
Cinatrin AC18H26O8370.39Terminal alkene in side chainModerate
Cinatrin BStructure varies slightly-Variation in hydroxylation patternModerate
Cinatrin C1C18H30O8374.4Saturated side chainHigher than A
Cinatrin C3---Highest (IC50 70 μM)

Table 4: Structural Comparison of Cinatrin Family Members

These differences in inhibitory potency indicate that the structural features of the cinatrins, including the oxidation state of the side chain and the configuration of the spiro-γ-dilactone core, contribute significantly to their biological activity.

Synthesis Approaches

The total synthesis of cinatrin family members has been reported, providing important insights into their stereochemistry and potential for structural modification.

Biological Activity Profile

The biological activity of Cinatrin A extends beyond its primary role as a PLA2 inhibitor.

Enzymatic Inhibition Spectrum

While Cinatrin A primarily targets PLA2, experimental studies have shown that different cinatrin congeners exhibit varying degrees of inhibitory activity against different PLA2 sources:

PLA2 SourceCinatrin ACinatrin BCinatrin C3
Rat plateletsActiveActiveMost active (IC50 70 μM)
Porcine pancreasLimited dataActiveActive
Naja naja venomLimited dataActiveActive

Table 5: Inhibitory Activity Against Various PLA2 Sources

Related Compounds

The cinatrin family has expanded with the discovery of additional members beyond the initially identified compounds.

Extended Cinatrin Family

Recent research has identified additional cinatrin compounds from different fungal sources:

  • Cinatrins D and E: These are hydroxycitric acid lactone derivatives isolated from the fungus Virgaria boninensis FKI-4958

  • Virgaricin B: A related γ-lactam compound also isolated from V. boninensis

These newer discoveries expand the structural diversity of the cinatrin-related compounds and provide additional insights into their structure-activity relationships.

Structural Comparisons

The various cinatrin compounds share core structural elements but differ in key aspects:

CompoundCore StructureKey Distinguishing Features
Cinatrin ASpiro-γ-dilactoneTerminal alkene in side chain
Cinatrin C1Spiro-γ-dilactoneSaturated side chain
Cinatrin DHydroxycitric acid lactoneDifferent core structure
Cinatrin EHydroxycitric acid lactoneTerminal alkene group in side chain

Table 6: Structural Differences Among Extended Cinatrin Family

Research Applications and Future Directions

Research involving Cinatrin A continues to evolve, with potential applications extending beyond its original identification as a PLA2 inhibitor.

Current Research Status

Current research on Cinatrin A focuses primarily on:

  • Detailed characterization of its inhibitory mechanisms

  • Structure-activity relationship studies

  • Exploration of potential anti-inflammatory applications

  • Development of synthetic analogs with enhanced potency or selectivity

Challenges and Limitations

Despite its promising biological activity, several challenges limit the broader application of Cinatrin A:

  • Limited availability from natural sources

  • Complex stereochemistry complicating synthetic approaches

  • Moderate potency compared to other PLA2 inhibitors

  • Limited in vivo data on efficacy and safety

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator